molecular formula C7H16O3S B2399460 3,3-Dimethylbutyl methanesulfonate CAS No. 69436-45-9

3,3-Dimethylbutyl methanesulfonate

Cat. No. B2399460
CAS RN: 69436-45-9
M. Wt: 180.26
InChI Key: DCTROTZBSDPXSM-UHFFFAOYSA-N
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Description

3,3-Dimethylbutyl methanesulfonate is a chemical compound with the CAS Number: 69436-45-9 . It has a molecular weight of 180.27 and its IUPAC name is 3,3-dimethylbutyl methanesulfonate . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3,3-Dimethylbutyl methanesulfonate is 1S/C7H16O3S/c1-7(2,3)5-6-10-11(4,8)9/h5-6H2,1-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3,3-Dimethylbutyl methanesulfonate is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Microbial Metabolism

Methanesulfonic acid, closely related to 3,3-dimethylbutyl methanesulfonate, is used by various aerobic bacteria as a sulfur source for growth. These bacteria include Methylosulfonomonas, Marinosulfonomonas, and strains of Hyphomicrobium and Methylobacterium. Methanesulfonate oxidation begins with methanesulfonate monooxygenase (Kelly & Murrell, 1999).

Atmospheric and Environmental Chemistry

Methanesulfonate is a product of the atmospheric oxidation of dimethyl sulfide and is abundant in marine aerosols. Its hygroscopic properties and interactions with various metal halides in ambient aerosols have been extensively studied (Guo et al., 2020); (Kwong et al., 2018).

Role in Cloud Formation

Methanesulfonate's impact on cloud condensation nucleation activity, particularly in marine aerosols, has been a subject of research. Studies have shown how methanesulfonate interacts with sea salt aerosols and its overall effect on cloud formation (Tang et al., 2019).

Analytical Chemistry Applications

In analytical chemistry, methanesulfonic acid and related compounds are used as solvents for hydrophobic compounds in electrospray ionization. This method helps in overcoming solubility problems and producing high-quality spectra (Szabó & Kele, 2001).

Atmospheric Oxidation Processes

Methanesulfonate and methanesulfonic acid, derived from dimethyl sulfide oxidation, play a crucial role in atmospheric sulfur cycling and aerosol chemistry. Their oxidation processes, interactions with other atmospheric compounds, and impacts on the environment are topics of ongoing research (Yan et al., 2019); (Scholz et al., 2023).

Surface Chemistry and Molecular Dynamics

The molecular organization at aqueous solution surfaces of methanesulfonic acid and related compounds has been explored using sum frequency spectroscopy and molecular dynamics simulation, providing insights into the behavior of these molecules at interfaces (Chen & Allen, 2010).

Environmental Impact and Production Methods

The environmental impact of different production methods for methanesulfonic acid, a related compound, has been assessed. Newer methods involving direct activation of methane have shown a significantly lower total environmental impact compared to conventional multi-step processes (Kappenthuler et al., 2018).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that it can be harmful if swallowed or in contact with skin, can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3,3-dimethylbutyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3S/c1-7(2,3)5-6-10-11(4,8)9/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTROTZBSDPXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylbutyl methanesulfonate

Synthesis routes and methods I

Procedure details

To a solution of 3,3-dimethylbutan-1-ol (20.2 g) and triethylamine (41.3 mL) in THF (200 mL) was added methanesulfonyl chloride (24.9 g) under ice-cooling, and the mixture was stirred for 1 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (36.5 g) as a red-orange oil.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
41.3 mL
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 3,3-dimethyl-1-butanol (2 ml) in dichloromethane (48 ml), under nitrogen, was added triethylamine (4.64 ml) and the resulting solution cooled to 0/C. Methanesulphonylchloride (1.28 ml) was then added dropwise via syringe and stirring continued for 18 h as the reaction warmed to room temperature. The reaction was then concentrated onto silica and purified by flash chromatography to give the title compound as a yellow oil.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4.64 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step Two

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